Enantiomeric Excess vs. Racemic Baseline: Guaranteed Stereochemical Fidelity for Asymmetric Catalysis
The (S)-enantiomer of 4-(tert-butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole is supplied with an enantiomeric excess (ee) of ≥99 %, as verified by HPLC or GC for each production batch . This compares with a racemic mixture (CAS 2303959-54-6; 0 % ee) that is also commercially available but incapable of imparting enantioselectivity . The high ee value exceeds the 95–97 % ee typical for many generic chiral oxazoline ligands and meets the threshold for high-performance catalytic applications where even minor enantiomeric contamination depresses product enantiopurity .
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥99 % ee |
| Comparator Or Baseline | Racemic 4-(tert-butyl)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-4,5-dihydrooxazole (0 % ee); typical generic chiral oxazoline ligands (95–97 % ee) |
| Quantified Difference | Δee = 99 percentage points vs. racemate; ≥2–4 percentage points higher than common baseline ligands |
| Conditions | HPLC or GC chiral analysis; batch-specific QC certification |
Why This Matters
Higher and batch-verified enantiomeric purity directly translates into higher and more reproducible product enantiomeric excess in asymmetric reactions, reducing downstream purification costs.
